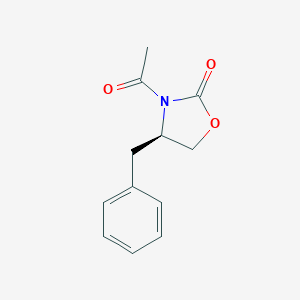
(4-氟代立方烷-1-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorocuban-1-yl)methanol is a unique chemical compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms. The presence of a fluorine atom and a methanol group attached to the cubane core makes this compound particularly interesting for various scientific applications. Its molecular formula is C₉H₉FO, and it has a molecular weight of 152.06 g/mol .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of cubane with fluorinating agents such as Selectfluor, followed by the treatment with methanol under controlled conditions .
Industrial Production Methods: Industrial production of (4-Fluorocuban-1-yl)methanol is not widely documented, but it would likely involve scalable fluorination techniques and efficient purification processes to ensure high purity and yield. The use of continuous flow reactors and advanced separation technologies could be employed to optimize the production process.
Types of Reactions:
Oxidation: (4-Fluorocuban-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The fluorine atom in the cubane structure can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of (4-Fluorocuban-1-yl)aldehyde or (4-Fluorocuban-1-yl)carboxylic acid.
Reduction: Formation of (4-Fluorocuban-1-yl)alkane.
Substitution: Formation of various substituted cubane derivatives.
作用机制
The mechanism of action of (4-Fluorocuban-1-yl)methanol is not well-documented, but it is likely to involve interactions with specific molecular targets due to its unique cubane structure. The fluorine atom and methanol group may play roles in binding to enzymes or receptors, influencing biological pathways and exerting specific effects.
相似化合物的比较
Cubane: The parent compound of (4-Fluorocuban-1-yl)methanol, known for its high energy density and stability.
Fluorocubane: Similar to (4-Fluorocuban-1-yl)methanol but without the methanol group.
Methanol-substituted Cubanes: Compounds with different substituents on the cubane core.
Uniqueness: (4-Fluorocuban-1-yl)methanol is unique due to the combination of a fluorine atom and a methanol group on the cubane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(4-fluorocuban-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXBKWQVYSGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
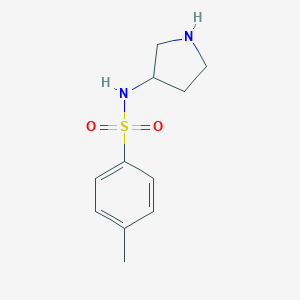

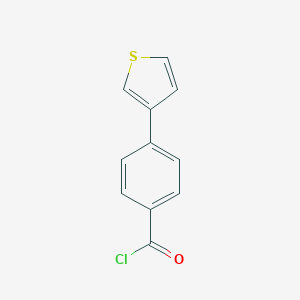
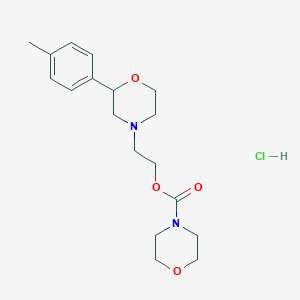


![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
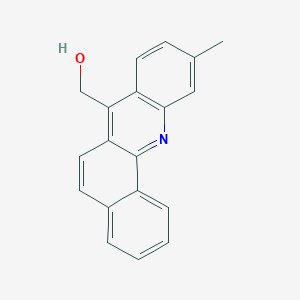

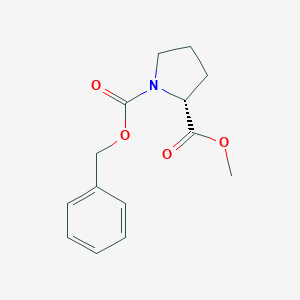
![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)


